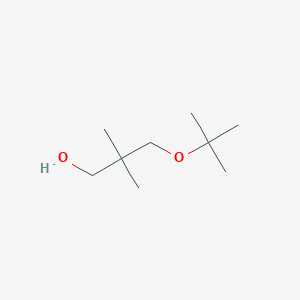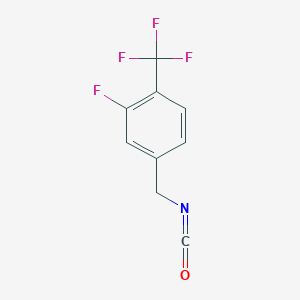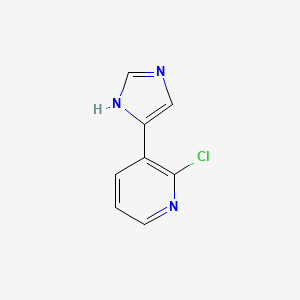
3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol . This compound features a pyrrolidine ring substituted with a thiazole moiety, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine derivatives with thiazole-containing compounds. One common method includes the nucleophilic substitution reaction where a thiazole derivative reacts with a pyrrolidine derivative under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane, with catalysts like palladium or copper complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrolidine rings .
科学研究应用
3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: The compound can be used in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole moiety can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides steric and electronic effects that influence binding affinity and selectivity . These interactions can modulate biological pathways, leading to various physiological effects.
相似化合物的比较
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Thiazole: A sulfur and nitrogen-containing heterocycle with diverse biological activities.
Pyrrolidinone: A lactam derivative of pyrrolidine with applications in pharmaceuticals.
Uniqueness: 3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol is unique due to the combination of the thiazole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
属性
分子式 |
C8H12N2OS |
|---|---|
分子量 |
184.26 g/mol |
IUPAC 名称 |
3-(1,3-thiazol-2-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H12N2OS/c11-8(1-2-9-6-8)5-7-10-3-4-12-7/h3-4,9,11H,1-2,5-6H2 |
InChI 键 |
MXRGEBXQRULHAG-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1(CC2=NC=CS2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


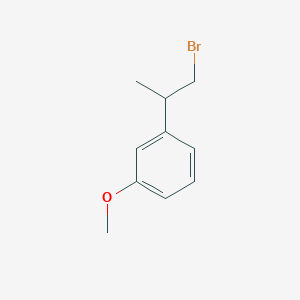
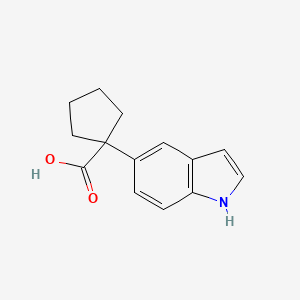
![[(3,3-Difluorocyclobutyl)methyl]urea](/img/structure/B15322158.png)
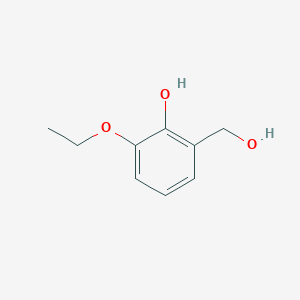
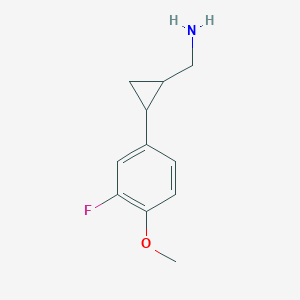
![O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine](/img/structure/B15322173.png)
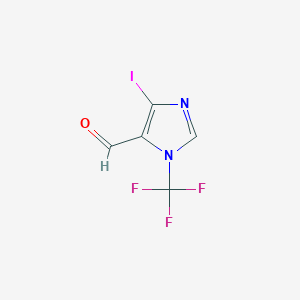


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)but-2-ynoicacid](/img/structure/B15322198.png)

